molecular formula C11H13N3O3 B8439447 7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetamide

7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetamide

Cat. No. B8439447
M. Wt: 235.24 g/mol
InChI Key: QXCYCBYVDQQVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetamide is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-1,2,3,4-tetrahydroisoquinoline-1-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-(7-nitro-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

InChI

InChI=1S/C11H13N3O3/c12-11(15)6-10-9-5-8(14(16)17)2-1-7(9)3-4-13-10/h1-2,5,10,13H,3-4,6H2,(H2,12,15)

InChI Key

QXCYCBYVDQQVJS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)[N+](=O)[O-])CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To cold concentrated sulfuric acid (100 ml) was added, in a single portion, 7-nitro-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile (12.6 g, 58.0 mmol). The reaction mixture was stirred for 6 h at that temperature after which time all the starting material had dissolved. The reaction mixture was poured on ice and the solution made basic with concentrated ammonium hydroxide at such a rate as to control the exotherm. The precipitated product was collected, washed with copious amounts of water, and air-dried to give the title compound as a red solid (12.1 g, 89%), m.p. 246-7° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
89%

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